1-Methyl-4-(piperidin-4-ylmethyl)piperazine chemical properties
1-Methyl-4-(piperidin-4-ylmethyl)piperazine chemical properties
This technical guide details the chemical properties, synthesis, and applications of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Structure: N-Methylpiperazine linked via a methylene bridge to the C4 position of a piperidine ring).[1][2]
Technical Note on Identification:
While the CAS number 122760-25-6 is frequently associated with this chemical name in commercial catalogs, researchers should be aware of potential isomer confusion in databases between the methylene-bridged variant (discussed here) and the direct-bond variant (1-Methyl-4-(piperidin-4-yl)piperazine, CAS 53617-36-0).[1][2] This guide focuses strictly on the methylene-bridged scaffold (
A Privileged Scaffold for GPCR Ligand Design[1][2]
Executive Summary
1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a diamine scaffold characterized by a high degree of conformational flexibility compared to its directly bonded analogs.[1][2] It serves as a vital pharmacophore in the development of G-Protein Coupled Receptor (GPCR) ligands, particularly for Histamine H3/H4 receptors, Dopamine D2/D3 receptors, and CCR5 antagonists.[1][2] Its primary utility lies in its ability to extend a basic amine center into a specific binding pocket while maintaining a specific distance from the lipophilic tail, governed by the methylene spacer.[1][2]
Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]
This molecule features three nitrogen atoms: a tertiary amine in the N-methylpiperazine ring, a tertiary amine at the bridgehead, and a reactive secondary amine on the piperidine ring.[1][2]
Structural Specifications
| Property | Data |
| Chemical Name | 1-Methyl-4-(piperidin-4-ylmethyl)piperazine |
| Formula | |
| Molecular Weight | 197.32 g/mol |
| Exact Mass | 197.1892 Da |
| Structure Description | 4-substituted piperidine linked via methylene (-CH2-) to N1 of 4-methylpiperazine.[1][2][3][4] |
| Key Functional Group | Secondary Amine (Piperidine-NH) – The reactive handle |
Physicochemical Properties
| Parameter | Value (Estimated/Experimental) | Significance |
| pKa (Piperidine) | ~10.8 | Highly basic; protonated at physiological pH.[1][2] |
| pKa (Piperazine) | ~8.5 | Moderately basic; contributes to solubility.[2] |
| LogP | 0.2 – 0.6 | Hydrophilic; good aqueous solubility (as salt).[2] |
| Boiling Point | ~280°C (760 mmHg) | High boiling point; requires vacuum distillation.[2] |
| Appearance | Viscous colorless oil | Hygroscopic; often stored as HCl or fumarate salt.[2] |
Pharmacophore Logic (Graphviz)
The following diagram illustrates the functional regions of the molecule relevant to drug design.[1][2]
Caption: Pharmacophore map highlighting the reactive handle (Piperidine) and the receptor binding motif (Piperazine).[1][2][5][6][7][4][8][9][10][11][12][13]
Synthetic Routes & Process Chemistry
The synthesis of the methylene-bridged variant is distinct from the direct-bond analog.[1][2] The most robust industrial route utilizes Reductive Amination between an aldehyde and an amine.[1][2]
Retrosynthetic Analysis
-
Bond Formed: C-N bond between the methylene of the piperidine arm and the nitrogen of the piperazine.[1][2]
-
Precursors: N-Boc-4-formylpiperidine (Aldehyde) + 1-Methylpiperazine (Amine).[1][2]
Detailed Protocol: Reductive Amination Route
Reagents:
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve N-Boc-4-piperidinecarboxaldehyde in anhydrous DCE (0.1 M concentration) under nitrogen.
-
Optional: Add catalytic acetic acid to accelerate imine formation.[1][2] Stir at Room Temperature (RT) for 30–60 minutes.
-
Mechanism:[1][2][4][9] The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to the iminium ion.[1][2]
-
-
Reduction:
-
Workup:
-
Quench with saturated aqueous
.[1][2] -
Extract with DCM (3x).[1][2] Wash combined organics with brine.[1][2]
-
Dry over
, filter, and concentrate.[1][2][8] -
Purification: The intermediate (Boc-protected) is often an oil.[1][2] It can be purified via silica gel chromatography (MeOH/DCM gradient).[1][2][7]
-
-
Deprotection (Boc Removal):
-
Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.[1][2]
-
Stir at RT for 2–4 hours until TLC shows consumption of starting material.
-
Free Basing: Dissolve residue in water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1) to recover the free amine.[1][2][8]
Synthetic Workflow Diagram (Graphviz)
Caption: Step-wise reductive amination pathway for the synthesis of the target scaffold.
Reactivity & Applications in Drug Discovery[1][3]
The utility of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine stems from the secondary amine on the piperidine ring.[1][2] It acts as a nucleophile in convergent synthesis strategies.[1][2]
Common Derivatization Reactions[2]
-
Nucleophilic Aromatic Substitution (
): -
Amide Coupling:
-
Reductive Amination (Iterative):
Case Study: Histamine H3 Antagonists
In H3 receptor antagonists, the N-methylpiperazine moiety often serves as the basic head group that interacts with the conserved Aspartate residue (Asp3.[1][2]32) in the GPCR transmembrane domain.[1][2] The methylene bridge allows the piperidine ring to sit in the hydrophobic pocket without steric clash, optimizing binding affinity (
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals are diagnostic:
- NMR (CDCl3, 400 MHz):
-
Mass Spectrometry (ESI+):
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Handling:
References
-
Synthesis of Piperidine Derivatives via Reductive Amin
-
N-Boc-4-formylpiperidine Synthesis
-
Piperazine Linkers in GPCR Drug Design
-
Source: PubMed / Bioorganic & Medicinal Chemistry Letters.[1][2] "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."
-
Context: Demonstrates the utility of the piperazine-piperidine scaffold in drug discovery.[1][2]
-
URL:[Link]
-
-
Chemical Identity & Properties (PubChem)
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. methyl methylene tricyclodecanol, 122760-84-3 [thegoodscentscompany.com]
- 12. methyl methylene tricyclodecanol acetate, 122760-85-4 [thegoodscentscompany.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
